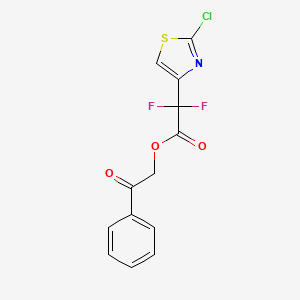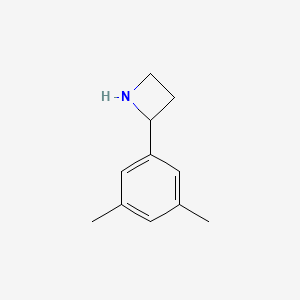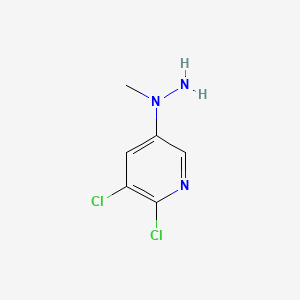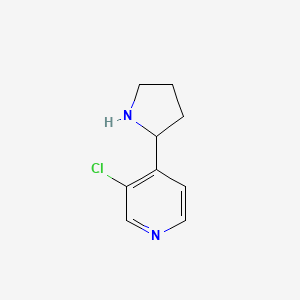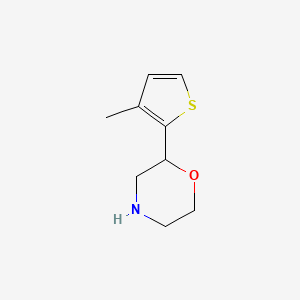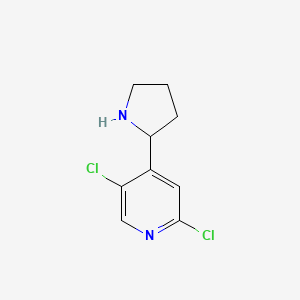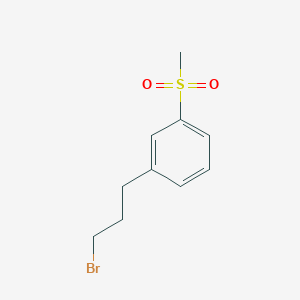
1-(3-Bromopropyl)-3-methanesulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and a methanesulfonyl group
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-methanesulfonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the 3-bromopropyl group.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Methanesulfonylation: The resulting product is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-methanesulfonylbenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the modification of surfaces and the creation of functional materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-methanesulfonylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-methanesulfonylbenzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)benzene: Lacks the methanesulfonyl group, making it less versatile in redox reactions.
3-Bromopropylmethanesulfonate: Contains a similar functional group arrangement but differs in the position of the sulfonate group.
1-(3-Chloropropyl)-3-methanesulfonylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.
The uniqueness of this compound lies in its combination of a good leaving group (bromine) and a versatile functional group (methanesulfonyl), making it useful in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H13BrO2S |
|---|---|
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 |
Clé InChI |
HTLBNZNHCPIETN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


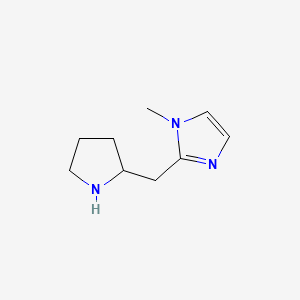
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
